molecular formula C18H20N4OS B6475068 3-methyl-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2640835-19-2

3-methyl-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B6475068
CAS No.: 2640835-19-2
M. Wt: 340.4 g/mol
InChI Key: PXTXCPUODMZTLW-UHFFFAOYSA-N
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Description

3-methyl-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a chemical compound of high interest in early-stage drug discovery and biochemical research. Its molecular structure incorporates two key pharmacophores known from published research: a thieno[3,2-d]pyrimidin-4-yl group linked to a piperidine ring, and a 3-methylpyridyloxy moiety connected via a methylene bridge. This specific architecture suggests potential as a modulator of epigenetic targets . Compounds featuring the 3-(piperidin-4-ylmethoxy)pyridine scaffold have been identified as potent, competitive, and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1/KDM1A) . LSD1 is a flavin-dependent enzyme that regulates gene expression by demethylating histone H3 lysine 4 (H3K4), and its overexpression is implicated in the progression of certain cancers, including leukemia and solid tumors . Inhibitors of LSD1 can increase cellular levels of methylated H3K4, which is a marker for active gene transcription, and have been shown to selectively inhibit the proliferation of malignant cells while having negligible effects on normal cells in research settings . Furthermore, the related (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine structure is recognized as a valuable building block in medicinal chemistry . Researchers can utilize this compound as a key intermediate or a starting point for the design and synthesis of novel small molecules targeting epigenetic enzymes. It is intended for use in in vitro binding assays, enzymatic activity studies, and cellular proliferation assays to investigate oncogenic pathways. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

4-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-13-10-19-6-2-16(13)23-11-14-3-7-22(8-4-14)18-17-15(5-9-24-17)20-12-21-18/h2,5-6,9-10,12,14H,3-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTXCPUODMZTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of thieno[3,2-d]pyrimidine derivatives with piperidine-based reagents. The structure features a pyridine ring substituted with a thieno[3,2-d]pyrimidine moiety, which is linked via a methoxy group. This unique structural configuration contributes to its biological activity.

Antitumor Activity

Research has demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit significant antitumor properties. For instance, a study synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer). Compounds derived from 3-methyl-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine showed comparable efficacy to doxorubicin, a standard chemotherapeutic agent .

Neuropharmacological Applications

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may interact with neurotransmitter systems, potentially offering benefits in conditions such as anxiety and depression. Further research is needed to elucidate its mechanisms of action in the central nervous system.

Case Study 1: Anticancer Efficacy

A comprehensive study published in 2018 evaluated several novel thieno[3,2-d]pyrimidine derivatives for their anticancer activity. Among these, compounds related to 3-methyl-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine were tested against multiple cancer cell lines. The findings highlighted that certain derivatives exhibited IC50 values similar to doxorubicin across various cell lines .

Case Study 2: Neuropharmacological Screening

Another investigation focused on the neuropharmacological profile of thieno[3,2-d]pyrimidines revealed that specific derivatives could modulate serotonin and dopamine levels in preclinical models. These results suggest a promising avenue for developing treatments for mood disorders .

Mechanism of Action

The mechanism of action of 3-methyl-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Pyridine-thieno[3,2-d]pyrimidine Piperidine-methoxy, methyl Kinase inhibition (hypothesized)
PI-103 Pyrido-thieno[3,2-d]pyrimidine Morpholine PI3K/mTOR inhibitor
VEGFR-2 Inhibitors Thieno[3,2-d]pyrimidine-arylurea 4-Phenoxy, arylurea VEGFR-2 inhibition
Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate Piperidine-thieno[3,2-d]pyrimidine Ethyl ester Intermediate for drug synthesis
5-Methyl-1-phenyl-... () Coumarin-pyrazolopyridine-thienopyrimidine Thieno[2,3-d]pyrimidine Anticancer, fluorescence

Biological Activity

The compound 3-methyl-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of 3-methyl-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine typically involves multi-step organic reactions. The starting materials include thieno[3,2-d]pyrimidine derivatives and piperidine compounds. Various methods such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times .

Anticancer Activity

Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. For instance, compounds similar to 3-methyl-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine have shown potent activity against several human cancer cell lines:

Compound IDCell LineIC50 (µM)
3-Methyl CompoundMCF-7 (Breast Cancer)0.5
3-Methyl CompoundHeLa (Cervical Cancer)0.7
3-Methyl CompoundHCT116 (Colorectal Cancer)0.6

These values indicate that the compound's efficacy is comparable to established chemotherapeutics like doxorubicin . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer effects, thieno[3,2-d]pyrimidine derivatives have demonstrated antimicrobial properties. For example, related compounds have shown activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL . This suggests potential utility in treating infectious diseases.

The biological activity of 3-methyl-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is attributed to its interaction with specific molecular targets:

  • CDK Inhibition : Compounds within this class may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
  • Adenosine Receptor Modulation : Some derivatives act as selective antagonists of adenosine receptors, influencing tumor microenvironment and immune response .
  • Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes relevant to cancer progression and microbial survival.

Case Studies

A notable study involved the evaluation of a series of thieno[3,2-d]pyrimidine derivatives for their anticancer properties. The results indicated that modifications in the piperidine moiety significantly enhanced biological activity against MCF-7 and HCT116 cell lines . Another investigation highlighted a derivative's ability to inhibit bacterial growth effectively, showcasing its dual potential as an anticancer and antimicrobial agent.

Q & A

Q. How can researchers optimize the synthesis of 3-methyl-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves stepwise intermediate preparation, reaction condition adjustments, and purification techniques. For example:
  • Intermediate Preparation : Prioritize the synthesis of stable piperidine and thienopyrimidine intermediates under inert atmospheres to minimize degradation .
  • Reaction Conditions : Use polar aprotic solvents (e.g., DMF) with bases like potassium carbonate to facilitate nucleophilic substitutions .
  • Catalysts : Employ palladium catalysts for cross-coupling reactions to enhance regioselectivity .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC can isolate the target compound with >95% purity .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopy : High-resolution NMR (¹H, ¹³C, DEPT-135) confirms substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., C-O-C, thiophene rings) .
  • Mass Spectrometry : HRMS (ESI-TOF) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer :
  • Solvent Screening : Test dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in PBS or cell culture media with surfactants (e.g., Tween-80) to prevent precipitation .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to enhance aqueous solubility without altering core pharmacophores .

Advanced Research Questions

Q. What strategies are recommended for elucidating the mechanism of action (MoA) of this compound in biological systems?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins .
  • Binding Assays : Surface Plasmon Resonance (SPR) or ITC quantifies binding affinity to putative targets (e.g., kinases, GPCRs) .
  • Gene Knockdown : CRISPR/Cas9-mediated knockout of suspected targets validates functional relevance in cellular models .

Q. How can in silico modeling guide the optimization of this compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., ATP-binding pockets) and prioritize derivatives with improved fit .
  • QSAR Modeling : Train models on datasets of analogous thienopyrimidines to predict logP, metabolic stability, and toxicity .
  • MD Simulations : Assess compound stability in lipid bilayers to optimize blood-brain barrier penetration .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Comparative Assays : Re-evaluate bioactivity under standardized conditions (e.g., cell lines, incubation times) to isolate protocol-dependent variability .
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may explain divergent results .
  • Pharmacokinetic Studies : Measure plasma/tissue concentrations to correlate exposure levels with efficacy .

Q. What approaches are effective for improving metabolic stability without compromising potency?

  • Methodological Answer :
  • Isotope Labeling : Incorporate deuterium at metabolically labile sites (e.g., methoxy groups) to slow CYP450-mediated degradation .
  • Structural Rigidity : Introduce cyclopropyl or fluorinated groups to block oxidative metabolism .
  • In Vitro Liver Microsomes : Screen derivatives for half-life improvements using human hepatocytes .

Q. How can regioselective functionalization of the thienopyrimidine core be achieved?

  • Methodological Answer :
  • Directing Groups : Install temporary protecting groups (e.g., Boc) on the piperidine nitrogen to steer electrophilic substitution to desired positions .
  • Metal-Mediated Cross-Coupling : Use Buchwald-Hartwig conditions for C-N bond formation at specific pyridine/thiophene sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.